4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
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Overview
Description
4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
This can be done through a nucleophilic substitution reaction where the thiazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate .
Finally, the acetamido and benzamide groups are introduced through acylation reactions. The thiazole derivative is first reacted with acetic anhydride to introduce the acetamido group, followed by a reaction with benzoyl chloride to form the benzamide group .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its targets, while the acetamido and benzamide groups can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
- 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide
- 4-(2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamido)benzamide
Uniqueness
4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to the presence of the fluorine atom, which can significantly enhance its biological activity and binding affinity compared to other similar compounds. The fluorine atom can also improve the compound’s metabolic stability and reduce its toxicity .
Biological Activity
The compound 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide , a thiazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.
Structural Features and Synthesis
This compound includes a thiazole ring, a fluorobenzyl group, and an acetamido moiety, which collectively contribute to its biological properties. The synthesis typically involves multiple steps, including the formation of the thiazole ring through the Hantzsch thiazole synthesis and subsequent introduction of the fluorobenzyl group via nucleophilic substitution reactions.
Synthetic Route Summary:
Step | Reaction Type | Description |
---|---|---|
1 | Condensation | Formation of the thiazole ring from α-haloketones and thioamides. |
2 | Nucleophilic Substitution | Introduction of the 4-fluorobenzyl group using 4-fluorobenzyl chloride. |
3 | Acylation | Attachment of the acetamido group using acetic anhydride. |
Biological Activity
The biological activity of this compound can be characterized by its interactions with various molecular targets. Studies have shown that it exhibits significant antimicrobial, anticancer, and enzyme-inhibitory activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often demonstrate antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. A notable study demonstrated that compounds with similar structures exhibited cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed, suggesting a mechanism involving programmed cell death.
Enzyme Inhibition
The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For example, binding studies suggest that it may occupy active sites or allosteric sites on target enzymes, thereby modulating biochemical pathways involved in disease processes.
Case Studies
- Cytotoxicity Against Tumor Cells : In vitro studies demonstrated that a related thiazole derivative induced significant cytotoxicity in glioblastoma cells with an IC50 in the nanomolar range. The mechanism was linked to oxidative stress and apoptosis induction.
- Antimicrobial Efficacy : A comparative analysis revealed that thiazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.
Research Findings
Recent findings suggest that the presence of a fluorine atom in the para position of the benzyl group enhances lipophilicity, which may improve the compound's interaction with biological membranes and increase its bioavailability. Additionally, modifications to the thiazole ring can lead to altered pharmacokinetics and enhanced therapeutic profiles.
Properties
IUPAC Name |
4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S2/c20-14-5-1-12(2-6-14)10-26-19-23-16(11-27-19)9-17(24)22-15-7-3-13(4-8-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLSYDSZGDYZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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